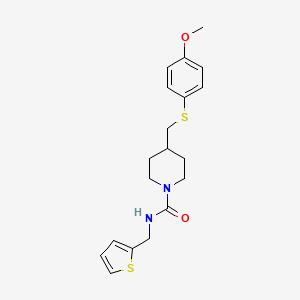

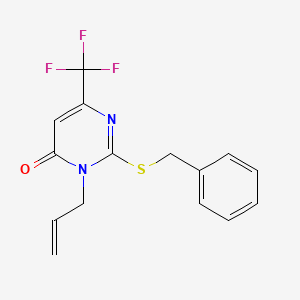

![molecular formula C20H14N2O2S B2538856 (Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one CAS No. 957494-42-7](/img/structure/B2538856.png)

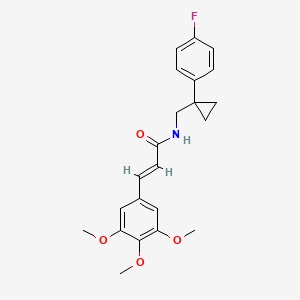

(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one” is a chemical compound with the molecular formula C15H11NO3 . It has a molecular weight of 253.25 g/mol . The IUPAC name for this compound is 5-phenyl-2-pyrrol-1-ylfuran-3-carboxylic acid .

Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a phenyl ring, a pyrazole ring, and a thiophene ring . The InChI string for this compound is InChI=1S/C15H11NO3/c17-15(18)12-10-13(11-6-2-1-3-7-11)19-14(12)16-8-4-5-9-16/h1-10H,(H,17,18) . The canonical SMILES representation is C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C(=O)O .

Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 253.07389321 g/mol . The topological polar surface area is 55.4 Ų . The compound has 19 heavy atoms . The complexity of the compound is 321 .

Scientific Research Applications

Catalysis and Synthesis

Compounds containing furan, phenylpyrazole, and thiophene units have been explored for their utility in catalytic processes and synthesis of heterocyclic compounds. For instance, furan-2-yl(phenyl)methanol derivatives have been utilized in the aza-Piancatelli rearrangement to yield benzo[b][1,4]thiazine or oxazine derivatives with high selectivity and good yields, showcasing the potential of furan derivatives in facilitating complex organic transformations (B. Reddy et al., 2012).

Material Science

Compounds with furan, thiophene, and phenylpyrazole units have been investigated for their applications in material science, particularly in the development of polymers and electronic materials. Novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones have been reported, demonstrating the utility of these moieties in creating electroactive films with potential applications in electronic devices (Lawrence C. Baldwin et al., 2008).

Biomedical Applications

Thiophene and furan derivatives have been explored for their antimicrobial properties. Schiff bases derived from chitosan and heteroaryl pyrazole derivatives have shown promising biological activity against a range of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (A. Hamed et al., 2020).

Photovoltaic Applications

Derivatives of phenylpyrazole, thiophene, and furan have been utilized in dye-sensitized solar cells (DSSCs) to study the effect of conjugated linkers on device performance. Specifically, phenothiazine derivatives with furan as a conjugated linker have shown improved solar energy-to-electricity conversion efficiency, highlighting the significance of these structural units in enhancing photovoltaic performance (Se Hun Kim et al., 2011).

properties

IUPAC Name |

(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c23-17(19-9-5-13-25-19)11-10-15-14-22(16-6-2-1-3-7-16)21-20(15)18-8-4-12-24-18/h1-14H/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZQAQUEXNTPOP-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)C=CC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CO3)/C=C\C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2538776.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)